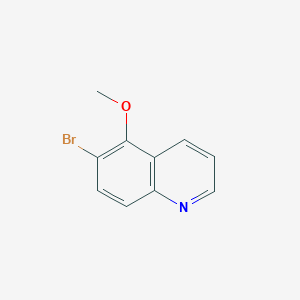

6-Bromo-5-methoxyquinoline

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "6-Bromo-5-methoxyquinoline" is a brominated quinoline derivative, which is a class of compounds known for their diverse biological activities and applications in medicinal chemistry. The presence of a bromine atom and a methoxy group on the quinoline scaffold can significantly alter the chemical and physical properties of the molecule, potentially leading to various biological activities.

Synthesis Analysis

The synthesis of brominated quinolines and related compounds has been reported in several studies. For instance, the preparation of monobromo-6-methoxy-8-aminoquinolines has been described, providing insights into the effect of bromine substitution on the chemical shift patterns in 13C-NMR spectroscopy . Another study reported the synthesis of 6-bromoquinoline from 4-bromoaniline using the Skraup reaction, with the highest yield of 54% under optimized conditions . Additionally, a complex quinoline derivative, 6-bromo-3-[2-(6-bromo-2-methoxyquinolin-3-yl)-1,2-diphenylethyl]-2-methoxyquinoline, was synthesized from a chlorophenylmethyl precursor through a coupling reaction .

Molecular Structure Analysis

The molecular structure of brominated quinolines has been elucidated using various spectroscopic methods. For example, the structure of 6-bromo-4-iodoquinoline was confirmed by 1H NMR spectroscopy . In another study, the crystal structure of a quinoline derivative was determined by X-ray diffraction, revealing a dihedral angle of 64.0° between the substituted quinolyl and phenyl groups .

Chemical Reactions Analysis

Brominated quinolines can undergo various chemical reactions due to the presence of reactive sites such as the bromine atom and the methoxy group. The halogenated hydrocarbon amination reaction has been used to produce complex quinoline derivatives, as demonstrated in the synthesis of N-((6-bromo-2-methoxyquinolin-3-yl)(phenyl)methyl)-N-(1-adamantyl)-3-(dimethylamino) propanamide, which exhibited anti-Mycobacterium phlei activity . Similarly, the amination reaction was employed to synthesize N-((6-bromine-2-methoxylquinoline-3-yl)benzyl)-3-morpholine-N-(naphthalene-1-yl)propionamide, which showed good antibacterial activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated quinolines are influenced by the substituents on the quinoline core. The introduction of a bromine atom can increase the molecular weight and alter the electron distribution within the molecule, affecting its reactivity and interaction with biological targets. The methoxy group can contribute to the lipophilicity of the compound, potentially affecting its pharmacokinetic properties. The crystal structure analysis provides information on the molecular geometry, which can be important for understanding the compound's interaction with biological receptors .

安全和危害

6-Bromo-5-methoxyquinoline has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . These statements correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively .

作用机制

Target of Action

Related compounds such as 6-methoxyquinoline complexes have been studied for their antitumor effects .

Mode of Action

For instance, 6-methoxyquinoline complexes have been shown to induce oxidative damage in lung carcinoma cells .

Result of Action

Related compounds such as 6-methoxyquinoline complexes have been shown to induce oxidative damage in lung carcinoma cells .

属性

IUPAC Name |

6-bromo-5-methoxyquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-13-10-7-3-2-6-12-9(7)5-4-8(10)11/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIBAQGIUVQWRKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC2=C1C=CC=N2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(3,5-Dimethylpyrazol-1-yl)-2-methyl-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3014414.png)

![6-Bromofuro[3,2-b]pyridine-2-carboxylic acid](/img/structure/B3014419.png)

![2-amino-4-(3,4-dimethoxyphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B3014420.png)

![diethyl 2,2'-(3-(tert-butyl)-9-methyl-6,8-dioxo-8,9-dihydro-[1,2,4]triazino[3,4-f]purine-1,7(4H,6H)-diyl)diacetate](/img/structure/B3014425.png)

![N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B3014426.png)

![1'-(2-methoxyacetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B3014430.png)

![N-(2-ethyl-6-methylphenyl)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide](/img/structure/B3014431.png)

![N-(3-nitrophenyl)-2-(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)acetamide](/img/structure/B3014433.png)